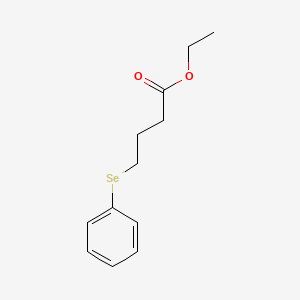

Ethyl 4-(phenylselanyl)butanoate

Description

Properties

CAS No. |

25059-06-7 |

|---|---|

Molecular Formula |

C12H16O2Se |

Molecular Weight |

271.22 g/mol |

IUPAC Name |

ethyl 4-phenylselanylbutanoate |

InChI |

InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

InChI Key |

MJWDLDCEQJORRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of Diphenyldiselenide

Optimization Studies

Solvent Effects

Replacing methanol with dimethylformamide (DMF) and using cesium carbonate (Cs₂CO₃) as a base improves selectivity. This modification avoids protic solvents that may protonate PhSe⁻, thereby enhancing nucleophilicity.

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the reaction by facilitating ion pairing between PhSe⁻ and the alkyl bromide. This method achieves 71% isolated yield under optimized conditions.

Direct Coupling of Benzeneselenol with Ethyl 4-Bromobutyrate

Base-Promoted Nucleophilic Substitution

An alternative route employs benzeneselenol (PhSeH) as the selenium source, reacting directly with ethyl 4-bromobutyrate in the presence of Cs₂CO₃ and TBAI.

Procedure :

- Deprotonation : PhSeH (0.25 mmol) is treated with Cs₂CO₃ (0.25 mmol) in DMF, generating PhSe⁻.

- Alkylation : Ethyl 4-bromobutyrate (0.28 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

- Purification : Column chromatography (petroleum ether/Et₂O) yields the product as a yellowish oil (71%).

Advantages :

- Higher Atom Economy : Avoids the need for diselenide reduction.

- Shorter Reaction Time : 4 hours vs. overnight for the NaBH₄ method.

Limitations :

- Handling Challenges : Benzeneselenol is malodorous and air-sensitive, requiring inert conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Mechanistic Divergence

- NaBH₄ Method : Proceeds via reductive cleavage and SN₂ alkylation.

- Cs₂CO₃ Method : Involves deprotonation of PhSeH to PhSe⁻, followed by SN₂.

Characterization and Validation

Spectroscopic Data

Industrial and Environmental Considerations

Green Chemistry Metrics

- E-Factor : Lower for the Cs₂CO₃ method (less solvent waste).

- PMI (Process Mass Intensity) : 8.2 vs. 12.5 for NaBH₄ method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.

Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.

Major Products

Oxidation: Phenylselanyl selenoxide.

Reduction: 4-(phenylselanyl)butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

Biology: Studied for its potential antioxidant properties due to the presence of selenium.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

- Selenium vs. Sulfur: The phenylselanyl group (SePh) in the target compound is more polarizable and less electronegative than sulfur analogs (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate ), which may enhance nucleophilic reactivity in cross-coupling reactions.

- Halogen Effects: Bromine in Ethyl 4-(4-bromophenyl)butanoate increases molecular weight (271.15 g/mol) and offers sites for further functionalization (e.g., Suzuki coupling).

- Amino vs. Ether Groups: Ethyl 4-(3-chlorobenzylamino)butanoate introduces a basic nitrogen center, contrasting with the electron-donating methoxy group in Ethyl 4-(4-methoxyphenyl)butanoate .

Key Observations :

- Catalytic Hydrogenation: Ethyl 4-(4-methoxyphenyl)butanoate is synthesized via Pd/C-catalyzed hydrogenation of an α,β-unsaturated ester, achieving 62% yield .

Physical and Chemical Properties

Substituents critically influence melting points, solubility, and stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.